molecular formula C9H10N2 B1452140 (R)-4-(1-aminoethyl)benzonitrile CAS No. 210488-53-2

(R)-4-(1-aminoethyl)benzonitrile

Cat. No. B1452140
M. Wt: 146.19 g/mol
InChI Key: CANLULJYEHSQFU-SSDOTTSWSA-N
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Description

“(S)-4-(1-aminoethyl)benzonitrile” is a chemical compound with the CAS Number: 36244-70-9 . It has a molecular weight of 146.19 . The physical form of this compound is liquid .


Molecular Structure Analysis

The InChI code for “(S)-4-(1-aminoethyl)benzonitrile” is 1S/C9H10N2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7H,11H2,1H3/t7-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(S)-4-(1-aminoethyl)benzonitrile” has a molecular weight of 146.19 . The physical form of this compound is liquid .

Scientific Research Applications

1. Spectral and Kinetic Studies in Solvents

(R)-4-(1-aminoethyl)benzonitrile and related compounds have been studied for their spectral and kinetic properties in different solvents. Dahl, K. et al. (2005) explored the steady-state absorption and emission spectra of various (alkylamino)benzonitriles, including 4-aminobenzonitrile (ABN), in multiple solvents. They found that these compounds exhibit dual fluorescence and unique emission decays in certain solvents, indicating a transition from a locally excited (LE) state to a charge transfer (CT) state. This study provides insights into the solvent-dependent behavior of these compounds and their potential applications in materials science and analytical chemistry (Dahl, K. et al., 2005).

2. Chemical Synthesis and Organic Reactions

The compound has been used in various chemical synthesis processes. For instance, in the study of rhodium-catalyzed cyanation of aromatic C-H bonds, Dong, J. et al. (2015) synthesized 2-(alkylamino)benzonitriles using a specific catalytic process. This research contributes to the field of organic synthesis, particularly in the development of new methods for carbon-nitrogen bond formation (Dong, J. et al., 2015).

3. Corrosion Inhibition Studies

Benzonitrile derivatives have been evaluated for their role in corrosion inhibition. Chaouiki, A. et al. (2018) synthesized benzonitrile derivatives and studied their effectiveness as corrosion inhibitors for mild steel in acidic solutions. This research is significant for industrial applications, particularly in protecting metals from corrosion (Chaouiki, A. et al., 2018).

4. Electrocatalytic Applications

Benzonitrile and its derivatives have also been studied for their potential in electrocatalysis. Wang, Y. et al. (2020) developed a novel electrocatalytic strategy for synthesizing benzonitrile using multi-metallic conductive metal-organic frameworks. This application is crucial in organic synthesis, particularly in the pharmaceutical and dyestuff industries (Wang, Y. et al., 2020).

Safety And Hazards

The safety information for “(S)-4-(1-aminoethyl)benzonitrile” includes the following hazard statements: H301, H311, H331 . The precautionary statements include P261, P280, P301, P301, P310, P311 .

properties

IUPAC Name

4-[(1R)-1-aminoethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7H,11H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANLULJYEHSQFU-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652713
Record name 4-[(1R)-1-Aminoethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-(1-aminoethyl)benzonitrile

CAS RN

210488-53-2
Record name 4-[(1R)-1-Aminoethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Lacivita, S Podlewska, L Speranza, M Niso… - European Journal of …, 2016 - Elsevier
The 5-HT 7 serotonin receptor is revealing a promising target for innovative therapeutic strategies of neurodevelopmental and neuropsychiatric disorders. Here, we report the synthesis …
Number of citations: 20 www.sciencedirect.com

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